molecular formula C14H15NO2 B14000969 Tert-butyl quinoline-3-carboxylate

Tert-butyl quinoline-3-carboxylate

Cat. No.: B14000969
M. Wt: 229.27 g/mol
InChI Key: PREJZUNWGQEGSG-UHFFFAOYSA-N
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Description

Tert-butyl quinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into quinoline-3-carboxylate derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: Various quinoline-3-carboxylate derivatives.

    Substitution: Substituted quinoline-3-carboxylates with different functional groups.

Scientific Research Applications

Tert-butyl quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: A precursor in the synthesis of tert-butyl quinoline-3-carboxylate.

    Tert-butyl quinoline-2-carboxylate: A similar compound with a different position of the carboxylate group.

    Quinoline-3-carboxamide: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its specific tert-butyl ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3

InChI Key

PREJZUNWGQEGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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